1-[3-(3-Quinolinyl)phenyl]ethanone
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Overview
Description
1-[3-(3-Quinolinyl)phenyl]ethanone is an organic compound with the molecular formula C17H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 1-[3-(3-Quinolinyl)phenyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[3-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Scientific Research Applications
1-[3-(3-Quinolinyl)phenyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-Quinolinyl)phenyl]ethanone involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis and disrupt cell division, making them effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
1-[3-(3-Quinolinyl)phenyl]ethanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a broad spectrum of biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
893737-12-7 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(3-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3 |
InChI Key |
YZWREPOHKIXFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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